(2S)-2-アミノ-5-(アミノオキシ)ペンタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

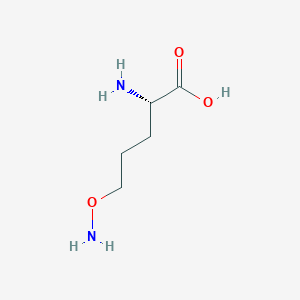

5-(Aminooxy)-L-norvaline: is a derivative of the amino acid norvaline, which is structurally similar to the more common amino acid valine. This compound features an aminooxy group (-ONH2) attached to the fifth carbon of the norvaline backbone. The presence of the aminooxy group imparts unique chemical properties to the molecule, making it a valuable tool in various biochemical and synthetic applications.

科学的研究の応用

Chemistry: 5-(Aminooxy)-L-norvaline is used in click chemistry for bioconjugation and the synthesis of complex molecules. Its aminooxy group allows for the formation of stable oxime bonds with carbonyl compounds, facilitating the creation of diverse chemical structures .

Biology: In biological research, 5-(Aminooxy)-L-norvaline is employed in the modification of peptides and proteins. It enables the site-specific labeling of biomolecules, aiding in the study of protein interactions and functions .

Medicine: Its ability to form stable conjugates with biomolecules makes it a valuable tool in medicinal chemistry .

Industry: In industrial settings, 5-(Aminooxy)-L-norvaline is used in the production of bioconjugates and functionalized materials. Its unique chemical properties enable the development of advanced materials with specific functionalities .

作用機序

Target of Action

The primary target of the compound (2S)-2-amino-5-(aminooxy)pentanoic acid, also known as 5-(Aminooxy)-L-norvaline, is the enzyme 4-aminobutyrate aminotransferase (GABA-T) . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .

Mode of Action

5-(Aminooxy)-L-norvaline inhibits the activity of GABA-T, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .

Biochemical Pathways

The inhibition of GABA-T by 5-(Aminooxy)-L-norvaline affects the GABA shunt, a series of biochemical reactions that produce and metabolize GABA . By inhibiting GABA-T, 5-(Aminooxy)-L-norvaline prevents the conversion of GABA to succinic semialdehyde, thereby increasing the concentration of GABA . This can have downstream effects on neuronal signaling, as GABA is a major inhibitory neurotransmitter .

Result of Action

The primary result of the action of 5-(Aminooxy)-L-norvaline is an increase in the level of GABA in tissues . This can lead to enhanced inhibitory neurotransmission, as GABA is a key inhibitory neurotransmitter. The specific molecular and cellular effects of this action would depend on the context, including the specific cell types involved and the overall state of the nervous system.

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, from acting as substrates in enzymatic reactions to serving as building blocks for protein synthesis .

Cellular Effects

Amino acids can influence cell function in numerous ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the oximation reaction, where an aminooxy moiety reacts with a carbonyl group (aldehyde or ketone) to form a stable oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .

Industrial Production Methods: Industrial production of 5-(Aminooxy)-L-norvaline may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 5-(Aminooxy)-L-norvaline undergoes several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

Reduction: Reduction reactions can convert oxime derivatives back to the original aminooxy group.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Periodic acid (HIO4) is commonly used to oxidize the aminooxy group.

Substitution: Aniline or phenylenediamine derivatives can catalyze substitution reactions involving the aminooxy group.

Major Products Formed:

Oxime Derivatives: Formed through oxidation reactions.

Reduced Aminooxy Compounds: Resulting from reduction reactions.

Substituted Aminooxy Compounds: Produced through substitution reactions.

類似化合物との比較

Aminooxyacetic Acid: Similar in structure, with an aminooxy group attached to an acetic acid backbone.

Aminooxyethyl Propionate: Contains an aminooxy group attached to a propionate ester moiety.

Aminooxy-functionalized Sugars and Nucleosides: Used in bioconjugation and the synthesis of modified biomolecules.

Uniqueness: 5-(Aminooxy)-L-norvaline is unique due to its specific structure, which combines the properties of norvaline with the reactivity of the aminooxy group. This combination allows for versatile applications in chemistry, biology, medicine, and industry, making it a valuable compound for various scientific research and industrial processes .

特性

IUPAC Name |

(2S)-2-amino-5-aminooxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZTGXHZSBIOB-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。